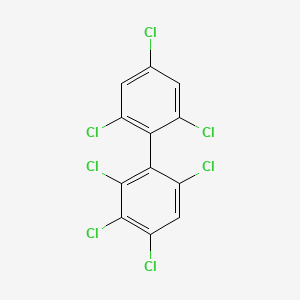

2,2',3,4,4',6,6'-Heptachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)11(18)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIUJJSQKPGKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074236 | |

| Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-48-3 | |

| Record name | 2,2′,3,4,4′,6,6′-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3342543HY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl

Global and Regional Distribution Patterns in Abiotic Matrices

PCBs, including 2,2',3,4,4',6,6'-Heptachlorobiphenyl, are widespread environmental contaminants found in air, water, sediments, and soils. spokesman.com Their distribution is a result of historical industrial use and their resistance to degradation. spokesman.com Although the production of PCBs was banned in many countries in the 1970s, these compounds continue to be detected in various environmental compartments due to their long-range transport capabilities and persistence. researchgate.netresearchgate.netnih.gov

Atmospheric Transport and Deposition Dynamics

The physical and chemical properties of this compound, such as its low water solubility and low vapor pressure, facilitate its transport over long distances. spokesman.com These compounds adsorb to airborne particulate matter and can be transported across continents and oceans. spokesman.com Atmospheric deposition, through both wet and dry processes, is a primary mechanism for the contamination of aquatic and terrestrial ecosystems. researchgate.net

Studies on atmospheric PCB concentrations have been conducted in various regions, including the Great Lakes. nih.gov Research in this area has shown that urban and industrial centers can act as significant sources of PCBs to the atmosphere. spcwater.org While specific data for this compound is often limited in broader atmospheric studies, the general principles of atmospheric transport and deposition for PCBs are applicable to this congener. The deposition of higher-chlorinated PCBs, such as heptachlorobiphenyls, is often dominated by particle-bound deposition. mdpi.com

Aquatic System Distribution: Freshwater and Marine Environments

Once deposited from the atmosphere or released from other sources, this compound can be found in the water column of both freshwater and marine environments. Due to their hydrophobic nature, PCBs tend to partition from the water to suspended particulate matter. nih.gov

Data from a national probability-based survey of U.S. rivers indicated that all fish fillet samples contained detectable levels of PCBs, highlighting the widespread presence of these compounds in aquatic systems. nih.gov In the Spokane River, for instance, concentrations of total PCBs have been estimated to range from an average of 6 picograms per liter to 130 picograms per liter in different sections of the river. spokesman.com However, specific concentration data for this compound in the water column are not consistently reported in broad monitoring studies.

Sediments are a major sink for hydrophobic organic contaminants like this compound. nih.gov Due to their stability, PCBs can persist in sediments for long periods, providing a historical record of contamination. dntb.gov.ua Studies of sediment cores from the Great Lakes have shown peaks in PCB accumulation in the 1970s, followed by a decline. nih.gov Similarly, research in European marine sediments has documented a decrease in PCB concentrations over the past few decades, though trends can be spatially variable. frontiersin.orgnih.gov

Table 1: Illustrative Data on PCB Concentrations in Sediments (General)

| Location | Matrix | Compound(s) | Concentration Range | Year of Study | Citation |

| Grand Traverse Bay, Lake Michigan | Sediment Core | Total PCBs | Peak accumulation in 1972, declining since | 1998 | nih.gov |

| Belgian Part of the North Sea | Marine Sediment | Total PCBs | Strong decrease in 1980s-90s, slight increase recently | 1991-2010 | frontiersin.orgnih.gov |

| Lower Clinton River, MI | Stream Sediment | Total PCBs | Up to 1,260,000 pg/g | 2019 | usgs.gov |

| French Rivers | Sediment Cores | Sum of 7 indicator PCBs | Varied trends from 1945-2018 | 2019 | researchgate.net |

This table provides a general overview of PCB sediment contamination and is not specific to this compound due to a lack of specific data in the search results.

Terrestrial Soil and Dust Contamination Profiles

Terrestrial environments are also subject to contamination by this compound through atmospheric deposition and other release mechanisms. Studies have shown that PCB concentrations in soil are generally higher in urban and industrial areas compared to rural locations. mdpi.comresearchgate.net

Research in Detroit found that soil and street dust contained high levels of PCBs, with some sites exceeding regulatory action levels. nih.gov A study across China on agricultural soils also reported the presence of various PCB congeners, with tetra-CBs being the most abundant group. mdpi.com In Hong Kong, soil concentrations of seven indicator PCBs ranged from 0.07 to 9.87 μg/kg, with higher levels in urban areas. researchgate.net Indoor dust can also be a reservoir for PCBs, with concentrations varying based on the age of the building and the presence of historical PCB-containing materials. researchgate.net

Table 2: Examples of PCB Concentrations in Soil and Dust (General)

| Location | Matrix | Compound(s) | Concentration Range | Year of Study | Citation |

| Detroit, USA | Soil and Street Dust | PCBs | Levels above health-based guidelines in most sites | 2022 | nih.gov |

| China | Agricultural Soils | ΣPCBs | Mean of 27.10 ng/g in greenhouse soils | 2023 | mdpi.com |

| Hong Kong | Surface Soils | Sum of 7 PCBs | 0.07 to 9.87 μg/kg | Not specified | researchgate.net |

| Lahore, Pakistan | Indoor Dust | Σ35 PCBs | 0.27 to 152.9 ng/g | Not specified | researchgate.net |

This table provides a general overview of PCB soil and dust contamination and is not specific to this compound due to a lack of specific data in the search results.

Long-Term Trends and Temporal Variability of this compound Concentrations in Environmental Compartments

Since the regulation and ban of PCBs in the 1970s, numerous studies have documented a general decline in their concentrations in various environmental compartments. frontiersin.org This downward trend has been observed in the atmosphere, water, and sediments in regions like the Great Lakes and European coastal areas. nih.govnih.govnih.gov

A review of temporal trends indicated a 2- to 10-fold decline in PCB contamination in fish and shellfish from the early 1970s to the late 1980s. frontiersin.org Sediment core studies from the Great Lakes show a peak in PCB accumulation around 1972, with a subsequent decrease. nih.gov Atmospheric monitoring near the Great Lakes from 1990 to 2003 also revealed slowly decreasing concentrations for tetra- and pentachlorinated congeners. nih.gov

However, the rate of decline has reportedly slowed in recent years, and in some cases, concentrations have stabilized or even slightly increased. frontiersin.orgepa.gov This may be due to the ongoing release of PCBs from secondary sources, such as the volatilization from contaminated soils and water bodies, and the recycling of these persistent chemicals within the environment. epa.gov While these general trends are well-documented for total PCBs, specific long-term trend data for this compound are scarce in the reviewed literature.

Isomer-Specific Distributional Characteristics within Environmental PCB Mixtures

This compound, also known as PCB 184, is one of 209 individual polychlorinated biphenyl (B1667301) (PCB) congeners. researchgate.net As synthetic organic compounds, PCBs entered the environment as complex mixtures, such as the commercial Aroclor products. researchgate.net The distribution of any single congener like PCB 184 within an environmental mixture is not static; it is governed by the composition of the original source material and is continuously altered by various physical, chemical, and biological processes following its release. researchgate.net

The environmental fate and distribution of a specific PCB congener are heavily influenced by its physicochemical properties, which are determined by the number and position of chlorine atoms on the biphenyl structure. nih.gov As a heptachlorobiphenyl (a PCB with seven chlorine atoms), PCB 184 is a highly chlorinated congener. researchgate.net Highly chlorinated PCBs are characterized by very low water solubility, low vapor pressure, and high hydrophobicity (a tendency to repel water and adsorb to soils, sediments, and fatty tissues). researchgate.net These properties mean that congeners like PCB 184 are less likely to be found in high concentrations in water and are more prone to adsorb to particulate matter and accumulate in sediment and biota. researchgate.netresearchgate.net

Research into the specific distributional characteristics of PCB 184 is limited compared to more commonly studied or more toxic congeners. However, studies that analyze for a wide range of congeners provide some insight into its prevalence. For example, a broad analysis of PCB water concentrations in natural water systems across the United States reported a detection frequency for PCB 184.

Detection Frequency of PCB 184 in U.S. Water Samples

| Chemical Compound | Detection Frequency | Environmental Matrix | Geographic Area |

|---|---|---|---|

| This compound (PCB 184) | 7% | Natural Water Systems | United States |

Environmental Fate and Transformation Processes of 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl

Biological Transformation and Biodegradation in Environmental Systems

Biological processes are critical in determining the ultimate fate of PCBs in soil and sediments. The biodegradation of highly chlorinated PCBs like 2,2',3,4,4',6,6'-heptachlorobiphenyl is typically a two-step process involving distinct microbial communities under different redox conditions. nih.govfrontiersin.org The initial and most critical step for these heavily chlorinated molecules is anaerobic reductive dechlorination, which renders them more susceptible to subsequent aerobic degradation. nih.govacs.org

Aerobic bacteria can degrade PCBs through a co-metabolic process, utilizing enzymes of the biphenyl (B1667301) (bph) catabolic pathway. nih.govresearchgate.net The key initiating enzymes in this pathway are biphenyl dioxygenases, which introduce oxygen atoms into the aromatic rings. nih.govresearchgate.net This action typically requires two adjacent, unchlorinated carbon atoms on at least one of the biphenyl rings.

Due to its high degree of chlorination and the presence of chlorines at positions that sterically hinder enzymatic attack, this compound is generally considered highly recalcitrant to aerobic degradation. The degradation efficiency of PCBs is known to decrease as the number of chlorine substitutions increases. However, some studies have shown that certain specialized microorganisms can degrade highly chlorinated congeners. For instance, a marine bacterium, Pseudomonas sp. CH07, was found to completely degrade a different heptachlorobiphenyl (PCB 181) within 40 hours, indicating that aerobic degradation of some highly chlorinated congeners is possible under specific conditions. The ultimate products of the aerobic pathway, if it proceeds, are chlorobenzoic acids, which may or may not be further mineralized by the same or other bacteria. nih.gov

For highly chlorinated congeners such as this compound, anaerobic reductive dechlorination is the most significant biotransformation process observed in the environment. nih.govfrontiersin.org In anoxic environments like river and lake sediments, specific anaerobic microorganisms can use PCB congeners as terminal electron acceptors in a respiratory process known as dehalorespiration. nih.govepa.gov

The degradation of PCB 188 is dependent on the complex interplay of diverse microbial communities and the specific enzymes they produce.

A variety of bacterial genera have been implicated in the degradation of PCBs. The specific populations involved depend on the environmental conditions (aerobic vs. anaerobic) and the specific congeners present.

Anaerobic Dechlorinators: The phylum Chloroflexi is particularly important for anaerobic dechlorination, with genera such as Dehalococcoides and Dehalobium being key players. nih.govnih.gov For example, Dehalobium chlorocoercia strain DF-1 has been successfully used in bioaugmentation experiments to enhance the dechlorination of weathered Aroclor 1260, a commercial PCB mixture rich in highly chlorinated congeners. acs.org Other implicated groups include certain species within Clostridium and Geobacteraceae. nih.gov

Aerobic Degraders: A broader range of bacteria can perform aerobic degradation of less chlorinated PCBs. Commonly identified genera from contaminated sites include Rhodococcus, Pseudomonas, Burkholderia, Acinetobacter, Luteibacter, and Williamsia. frontiersin.orgnih.govnih.govsemanticscholar.org The strain Burkholderia xenovorans LB400 is one of the most well-known and potent PCB-degrading bacteria, capable of degrading a wide range of congeners. nih.gov

Table 1: Bacterial Genera Implicated in PCB Degradation

| Degradation Type | Bacterial Genera | Reference |

|---|---|---|

| Anaerobic (Dechlorination) | Dehalococcoides, Dehalobium | nih.govnih.gov |

| Clostridium | nih.gov | |

| Geobacteraceae | nih.gov | |

| Aerobic (Ring Cleavage) | Rhodococcus, Pseudomonas | nih.govsemanticscholar.org |

| Burkholderia | nih.gov | |

| Acinetobacter | frontiersin.org | |

| Luteibacter, Williamsia | nih.gov |

The transformation of this compound results in the formation of various intermediate metabolites. The types of metabolites produced depend on the degradation pathway.

Dechlorinated Congeners: The primary products of anaerobic reductive dechlorination are less chlorinated PCB congeners. For PCB 188, this would involve the sequential removal of meta and para chlorines to produce various hexachlorobiphenyl and pentachlorobiphenyl isomers.

Hydroxylated Products: Under aerobic conditions, or through metabolic processes in higher organisms, hydroxylated PCBs (OH-PCBs) can be formed. nih.gov These are products of monooxygenase enzymes, such as cytochrome P450s. nih.gov For example, the in vitro metabolism of a structurally similar congener, 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (PCB 183), by human cytochrome P450 enzymes yielded 3'-OH-PCB 183 and 5-OH-PCB 183. nih.gov

Ring-Cleavage Products: Further aerobic degradation by bacteria involves the opening of the biphenyl rings, leading to the formation of chlorinated benzoic acids. nih.govresearchgate.net For example, the co-metabolic degradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (B50437) (PCB 180) was shown to produce both lower-chlorinated PCBs and chlorobenzoic acid. researchgate.net

Table 2: Potential Transformation Products of this compound (PCB 188)

| Transformation Process | Product Type | Examples (Observed or Expected) | Reference |

|---|---|---|---|

| Photolysis | Dechlorinated Congeners | Hexa-, Penta-, and lower chlorinated biphenyls | researchgate.net |

| Anaerobic Reductive Dechlorination | Dechlorinated Congeners | Hexa- and Pentachlorobiphenyls (ortho-substituted) | epa.gov |

| Aerobic Biotransformation / Metabolism | Hydroxylated Products | Monohydroxylated heptachlorobiphenyls (e.g., OH-PCB 188) | nih.govnih.gov |

| Ring-Cleavage Products | Chlorobenzoic acids | nih.govresearchgate.net |

Microbial Community Dynamics and Enzymatic Mechanisms in this compound Degradation

Sorption and Desorption Dynamics in Environmental Matrices

The movement and bioavailability of this compound in the environment are largely controlled by its tendency to sorb to solids such as soil and sediment. As a highly chlorinated biphenyl, it has a strong affinity for particulate matter, which dictates its distribution between solid and aqueous phases.

The sorption of this compound in soils and sediments is predominantly governed by its interaction with organic carbon. nih.gov Polychlorinated biphenyls, in general, exhibit low mobility in soil, with soil sorption coefficients (Koc) often exceeding 5000, indicating strong binding. epa.gov This strong sorption is favored by a high degree of chlorination, making it a critical process for heptachlorobiphenyls. nih.gov Consequently, soils and sediments with higher organic carbon content are significant sinks for this compound. cdc.gov

The nature of the carbonaceous material plays a crucial role in the sorption capacity. nih.gov Studies on other PCB congeners have shown that the Freundlich sorption constant (KF), a measure of sorption intensity, can vary by several orders of magnitude depending on the type of organic carbon present, such as activated carbon, coal, soot, or wood. nih.gov This highlights that a simple organic carbon partitioning approach may not fully capture the sorption behavior, and the specific form and origin of the organic matter are important considerations. nih.gov While mineral phases contribute to sorption, their role is often secondary to that of organic matter for highly hydrophobic compounds like PCBs.

| Parameter | Value/Observation | Significance for this compound |

|---|---|---|

| General Soil Sorption Coefficient (Koc) | Generally > 5000 | Indicates low mobility and strong binding in soil and sediment. epa.gov |

| Influence of Chlorination | Sorption is favored by a high degree of chlorination. nih.gov | As a heptachlorobiphenyl, this congener is expected to have very high sorption potential. |

| Influence of Organic Carbon | Sorption is linearly related to soil organic carbon content. nih.gov | Higher organic content in environmental matrices leads to greater accumulation. |

| Log KF Range (for 2-chlorobiphenyl) | 3.08 (wood) to 6.13 (activated carbon) | Demonstrates that the type of carbonaceous material significantly impacts sorption capacity. nih.gov |

Environmental conditions, particularly temperature, can significantly influence the sorption and desorption dynamics of PCBs. Increased water temperatures, such as those occurring during summer months, can enhance physical and chemical processes, including desorption from sediment particles. cmu.edu This temperature-driven release can increase the concentration of the compound in the water column. cmu.edu Research on dredged materials has shown that a temperature increase of just 3°C can more than double the flux rate of PCBs, a process intrinsically linked to desorption from the solid matrix. nih.gov

Volatilization and Air-Water Exchange Fluxes

Volatilization is a key process in the environmental cycling of PCBs, facilitating their transport from soil and water surfaces into the atmosphere, which allows for long-range dispersal. epa.govcdc.gov However, the rate of volatilization is strongly dependent on the degree of chlorination. epa.gov For highly chlorinated congeners like this compound, the rate of volatilization is considerably lower compared to less chlorinated PCBs. epa.govresearchgate.net

Despite a potentially low volatilization rate, the process can be significant over long periods due to the high persistence of the compound. epa.gov Strong adsorption to sediment and soil competes directly with volatilization, with more highly chlorinated PCBs having longer volatilization half-lives. epa.gov Once in the atmosphere, the dominant transformation process for vapor-phase PCBs is reaction with hydroxyl radicals. For heptachlorobiphenyl, the estimated atmospheric half-life from this reaction is 1.31 years. epa.gov Environmental factors also play a role; for instance, PCB fluxes from water and soil are typically highest in the summer due to warmer temperatures promoting volatilization. cdc.gov

Sediment-Water Interfacial Transport and Diffusion Mechanisms

The interface between sediment and the overlying water column is a critical zone for the transport of this compound. The release of this compound from contaminated sediments into the water is facilitated by several physical and chemical mechanisms. cmu.edu Key among these are the desorption of the compound from sediment particles and its subsequent diffusion through the sediment porewater to the sediment-water interface. cmu.edu

The diffusive flux of PCBs from sediments has been measured in various studies. One investigation of harbor sediment measured a diffusive flux of 0.010 ± 0.003 µg m⁻²d⁻¹ for a group of seven PCBs. nih.gov Models of PCB transport in aquatic systems have used diffusion coefficients on the order of 4.12 × 10⁻⁸ m²/s. researchgate.net However, the actual flux is complex and can be influenced by factors such as bioturbation (the mixing of sediments by organisms) and the movement of gas bubbles produced by microorganisms, both of which can enhance the transport of contaminants from the sediment into the water column. cmu.edu

| Transport Mechanism | Parameter/Value | Source/Context |

|---|---|---|

| Diffusive Flux | 0.010 ± 0.003 µg m⁻²d⁻¹ | Measured flux for 7 PCB congeners from uncapped Oslo harbor sediment. nih.gov |

| Diffusion Coefficient | 4.12 × 10⁻⁸ m²/s | A constant diffusion coefficient used in a sediment transport model for PCBs. researchgate.net |

| Primary Physical Processes | Desorption and Diffusion | Identified as key mechanisms for PCB release from sediments to the water column. cmu.edu |

Analytical Methodologies for the Quantification and Characterization of 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is fundamental to achieving accurate and precise measurements of PCB 187. This stage involves extracting the analyte from the sample matrix and removing other compounds that could interfere with the analysis. cdc.gov

Several extraction techniques are employed to separate PCBs from various sample types. The selection of a method often balances efficiency, solvent consumption, and time.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is an established technique that uses common solvents at elevated temperatures and pressures to enhance the extraction process. analiticaweb.com.br This method significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet. analiticaweb.com.brthermofisher.com ASE is approved under U.S. EPA Method 3545A for extracting PCBs from solid and semisolid samples. epa.govanaliticaweb.com.br It has proven effective for various matrices, including soils, sediments, and tissues. thermofisher.comthermofisher.com

Solid-Phase Extraction (SPE) is another widely used technique, particularly for aqueous samples or for cleanup of extracts. cdc.govepa.gov The process involves passing the sample through a solid adsorbent material, which retains the analytes. The analytes are then eluted with a small volume of solvent. researchgate.netsilicycle.com For PCBs, C18 (octadecylsilica) is a common sorbent due to its hydrophobic nature, which effectively retains these nonpolar compounds. nih.govphenomenex.com SPE has been successfully applied to determine PCB congeners in milk and human serum, offering good recoveries and better detection limits than traditional liquid-liquid extraction. nih.govnih.gov

Other conventional methods include Soxhlet extraction , a thorough and robust technique often used as a benchmark (U.S. EPA Method 3540C), and ultrasonic extraction (U.S. EPA Method 3550C), which uses high-frequency sound waves to facilitate solvent penetration into the sample matrix. cdc.govandwinpcb.com

| Extraction Method | Governing EPA Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | 3545A | Uses elevated temperature and pressure to increase extraction efficiency. analiticaweb.com.br | Soils, sediments, sludges, tissues. epa.govthermofisher.com | Fast (e.g., 12-18 min/sample), low solvent use, automated. analiticaweb.com.brthermofisher.com | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | 3535 | Partitioning between a solid phase (sorbent) and a liquid phase (sample/solvent). cdc.gov | Aqueous samples (water), biological fluids (serum). epa.govnih.govnih.gov | Low solvent use, high concentration factor, can be automated. nih.gov | Sorbent capacity can be limited; matrix effects can clog cartridges. |

| Soxhlet Extraction | 3540C | Continuous extraction of a solid with a hot solvent. andwinpcb.com | Soils, sediments, solid wastes. epa.gov | Exhaustive extraction, well-established. thermofisher.com | Time-consuming (12-24 hours), large solvent volume required. thermofisher.com |

| Ultrasonic Extraction | 3550C | Uses ultrasonic energy to disrupt the sample matrix and enhance solvent extraction. andwinpcb.com | Soils, sludges, wastes. epa.gov | Faster than Soxhlet, uses less solvent. | Less efficient for some matrices, potential for analyte degradation. |

Following extraction, sample extracts often contain co-extracted substances, such as lipids from biological tissues or humic acids from soil, which can interfere with chromatographic analysis. cdc.gov Therefore, a cleanup step is essential.

Adsorption chromatography is a common cleanup technique using materials like Florisil, silica (B1680970) gel, and alumina. cdc.govwisconsin.gov These materials separate PCBs from interfering compounds based on polarity. For instance, Florisil cleanup is frequently used in pesticide and PCB analysis to remove polar interferences. wisconsin.gov Some advanced automated systems, like DEXTech Pure, use a multi-column setup (e.g., including an aluminum oxide column) to separate PCBs and other compounds like dioxins into distinct fractions, preventing cross-contamination. envirotech-online.com

For samples with high lipid content, such as adipose tissue or milk, gel permeation chromatography (GPC) is often employed to separate the large lipid molecules from the smaller PCB analytes. cdc.gov Another approach involves chemical degradation of interferences, such as using a sulfuric acid treatment to remove oxidizable compounds. cdc.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, where individual PCB congeners are separated from each other before detection.

Gas chromatography is the standard technique for separating PCBs. cdc.govclu-in.org The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the differential partitioning of congeners between the carrier gas (mobile phase) and a stationary phase coated on the inside of the column. cdc.gov

The Electron Capture Detector (ECD) is exceptionally well-suited for analyzing halogenated compounds like PCBs. bucksci.comsri-instruments-europe.com The ECD contains a radioactive source (usually Nickel-63) that emits beta particles, creating a stable current in the detector. bucksci.comsri-instruments-europe.com When electronegative compounds like PCBs pass through, they capture electrons, causing a decrease in the current that is measured as a peak. bucksci.com The ECD is highly sensitive, capable of detecting PCBs at parts-per-trillion levels, and is mandated for many standard PCB analysis methods, such as EPA Method 8082A. epa.govbucksci.comsri-instruments-europe.com The sensitivity of the ECD generally increases with the number of chlorine atoms on the biphenyl (B1667301) structure. nih.gov

| Detector | Principle of Operation | Selectivity | Sensitivity | Common Use |

|---|---|---|---|---|

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative analytes. bucksci.com | Highly selective for halogenated compounds (e.g., Cl, Br, F). bucksci.comsri-instruments-europe.com | Very high (parts-per-trillion). sri-instruments-europe.com | Primary detector for routine PCB and organochlorine pesticide analysis (EPA 8082A). epa.govalphalab.com |

| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio. | Universal, but can be made highly selective (SIM/MS-MS). | High to very high, depending on the mode. | Confirmation and isomer-specific quantification. andwinpcb.comnih.gov |

Given that there are 209 possible PCB congeners, separating them is a significant analytical challenge. cdc.gov High-resolution gas chromatography (HRGC), which utilizes narrow-bore capillary columns (typically 30-60 meters in length), is indispensable for achieving the congener-specific separation required for accurate quantification. cdc.govnih.gov Packed columns, used in older methods, resulted in peaks containing multiple co-eluting congeners. cdc.gov The superior resolving power of HRGC allows for the separation of a substantial number of individual congeners, which is crucial as the properties of PCBs vary significantly between isomers. cdc.gov For complex mixtures, multidimensional gas chromatography (MDGC) can provide even greater separation by using two columns with different stationary phases. acs.org

Mass Spectrometric Detection and Identification

While the ECD is highly sensitive, it provides limited structural information. Mass Spectrometry (MS) , when coupled with GC (GC-MS), is the definitive technique for identifying and confirming the presence of specific PCB congeners like 2,2',3,4,4',6,6'-heptachlorobiphenyl. andwinpcb.comnih.gov After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. upb.ro

For targeted analysis of PCBs, Selected Ion Monitoring (SIM) is often used. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces interference from matrix components. epa.govresearchgate.net For heptachlorobiphenyls, the molecular ion cluster would be a primary target for monitoring. upb.ro

High-Resolution Mass Spectrometry (HRMS) offers even greater specificity by measuring mass with very high accuracy, allowing for the determination of the elemental composition of an ion. cdc.gov The combination of HRGC and HRMS (HRGC/HRMS) is considered the gold standard for the analysis of specific PCB congeners, providing the highest degree of confidence in both identification and quantification. cdc.govmemberclicks.net

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is a premier technique for the analysis of chlorinated biphenyl congeners. esslabshop.com This method, outlined in EPA Method 1668, allows for the determination of individual congeners, including the 12 designated as toxic by the World Health Organization (WHO) and the other 197 congeners, in various matrices like water, soil, sediment, and tissue. esslabshop.com

The primary advantage of HRMS is its ability to provide high mass accuracy, enabling the differentiation of target analytes from matrix interferences with very similar nominal masses. digitellinc.com This results in lower detection limits, which is essential for trace analysis. For instance, EPA Method 1668A can achieve estimated detection limits (EDLs) for selected PCB congeners ranging from 109 to 193 pg/L in water and 11–19 ng/kg in soil and tissue. cdc.gov The use of HRMS can lead to smaller required sample sizes, subsequently reducing fieldwork and shipping expenses. digitellinc.com While HRGC is responsible for the separation of compounds before they enter the mass spectrometer, HRMS provides the specificity needed for accurate identification and quantification, even for congeners that may co-elute from the chromatography column. esslabshop.comdigitellinc.com

Tandem Mass Spectrometry (MS/MS) Approaches for Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the confirmation and quantification of PCBs. researchgate.net In MS/MS, a precursor ion corresponding to the target analyte is selected by the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are then detected by a second mass analyzer. researchgate.net This process creates a highly specific fragmentation pattern that serves as a chemical fingerprint for the compound, significantly enhancing confidence in its identification.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has been successfully developed for analyzing total PCBs, encompassing all 209 congeners. researchgate.net For specific congeners, such as 2,2',3,4,4',5,5'-Heptachlorobiphenyl (B50437) (PCB-180), a closely related compound, specific precursor-to-product ion transitions are monitored. For example, in a consolidated GC-MS/MS method, the transition from a parent mass of 391.81 Da to a product mass of 321.84 Da is used for quantification. thermofisher.com This high degree of selectivity allows for accurate measurement even in complex environmental samples. researchgate.netthermofisher.com The development of automated Selected Reaction Monitoring (SRM) methods further simplifies the process, accelerating method development and enabling high-throughput analysis. thermofisher.com

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to generating reliable and defensible data in the analysis of this compound. These procedures are integrated into every step of the analytical process, from sample collection to final data reporting. epa.gov

Key QA/QC elements include the proper use of certified reference materials, calibration standards, and adherence to established analytical methods like EPA Method 1668 or 8082A. esslabshop.comepa.gov QA/QC checks often involve the analysis of method blanks, laboratory control spikes, matrix spikes, and duplicates to assess contamination, accuracy, and precision. epa.gov For instance, Maryland's reporting requirements for EPA Method 1668C specify criteria for method blanks, stating that if an individual congener exceeds 20 pg/L in the blank, the associated sample result may be deemed unacceptable if it is not at least ten times the blank's concentration. maryland.gov

Method Detection and Quantification Limits

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov Quantification limits, often referred to as Estimated Minimal Levels (EML) or Limits of Quantification (LOQ), represent the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy.

For PCB analysis, these limits are highly dependent on the analytical method, matrix, and specific congener. Gas chromatography with electron capture detection (GC-ECD), as described in EPA Method 8082, has MDLs ranging from 57 to 70 µg/kg for soil. clu-in.org More advanced methods offer significantly lower detection capabilities. EPA Method 1668 (Revision A), utilizing HRGC/HRMS, provides estimated detection limits for various congeners in water from 109 to 193 pg/L and in soil or tissue from 11 to 19 ng/kg. cdc.gov For some applications, the EMLs for aqueous samples can be as low as 1.0 pg/L. cdc.gov

Table 1: Comparison of Method Detection Limits for PCB Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Method | Matrix | Detection Limit Range | Reference |

|---|---|---|---|

| EPA Method 8082 (GC-ECD) | Soil/Solid | 57 - 70 µg/kg | clu-in.org |

| EPA Method 1668A (HRGC/HRMS) | Water | 109 - 193 pg/L | cdc.gov |

| EPA Method 1668A (HRGC/HRMS) | Soil/Tissue | 11 - 19 ng/kg | cdc.gov |

Recovery Efficiencies and Reproducibility

Recovery efficiency is a measure of the analytical method's accuracy, determined by analyzing a sample spiked with a known concentration of the analyte. Reproducibility refers to the precision of the method, often expressed as the relative standard deviation (RSD) of replicate measurements.

In the analysis of PCBs, recovery is assessed using surrogate standards added to each sample before extraction. For methods analyzing PCB congeners, decachlorobiphenyl (B1669993) is often recommended as a surrogate. epa.gov Reported recovery efficiencies for PCB analysis are typically high. For example, a study analyzing PCBs in human milk reported recoveries ranging from 80% to 96%. cdc.gov A novel analytical method for total PCBs in fish and shellfish demonstrated trueness (a measure of accuracy) of 92%–94% with RSDs less than 0.9%. researchgate.net For seven indicator PCBs, the trueness was 93%–105% with RSDs below 3.1%. researchgate.net

Novel Analytical Approaches and Sensor Development for Polychlorinated Biphenyls

While chromatographic methods coupled with mass spectrometry are the gold standard for PCB analysis, research is ongoing to develop more rapid, cost-effective, and field-portable alternatives. nih.govnih.gov These novel approaches are crucial for routine monitoring and rapid screening of contaminated sites. nih.gov

Electrochemical sensors have emerged as a promising alternative. nih.gov Because PCBs are not typically electroactive, these sensors often operate indirectly, measuring changes in the signal of a redox probe as it is blocked from the electrode surface by the PCB-analyte complex. nih.gov Significant advancements have been made by modifying sensor surfaces with materials like gold nanoparticles, which offer high conductivity and stability. nih.gov

Immunosensors: These sensors utilize antibodies specific to PCBs. worldscientific.com An electrochemical immunosensor for Aroclor 1254 achieved a limit of detection of 0.09 ng/mL. mdpi.com Modifications using magnetic beads coated with antibodies have lowered detection limits even further to 0.4 ng/mL for Aroclor 1248 in marine sediment extracts. nih.gov

Aptasensors: These sensors use aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets. acs.org An aptasensor developed for PCB-77, which incorporated gold nanoparticles on a boron-doped diamond (BDD) substrate, achieved an exceptionally low detection limit of 0.32 femtomolar (fM). acs.org This sensor also demonstrated good recovery (96–106%) in real water samples. acs.org

These sensor-based systems offer the potential for miniaturization, affordability, and real-time data acquisition, complementing traditional laboratory-based methods. nih.gov

Table 2: Performance of Novel PCB Sensors This table is interactive. Users can sort columns by clicking on the headers.

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|

| Electrochemical Immunosensor | Aroclor 1254 | 0.09 ng/mL | --- | mdpi.com |

| Modified Immunosensor | Aroclor 1248 | 0.4 ng/mL | Marine Sediment | nih.gov |

| Aptasensor (BDD/Au NP) | PCB-77 | 0.32 fM | Water | acs.org |

Ecological Accumulation and Trophic Transfer Dynamics of 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Aquatic Organisms

The accumulation of PCB 187 in aquatic organisms is quantified using Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs). BCFs measure the uptake of a chemical from the water alone, whereas BAFs encompass all potential exposure routes, including water, diet, and sediment. nih.gov For highly hydrophobic compounds like PCB 187, which possess a high octanol-water partition coefficient (log Kow of 7.43), accumulation through the food chain is a critical pathway, making BAFs a more comprehensive measure of their potential to concentrate in organisms. nih.govepa.gov

Generally, BAFs and BCFs for PCBs increase with the degree of chlorination up to a certain point. nih.gov Highly chlorinated congeners, including heptachlorobiphenyls, tend to have high BAFs. nih.gov However, extremely large or specific molecular configurations can sometimes hinder passage across biological membranes, affecting uptake rates. nih.gov

One study noted that the co-eluting group of congeners including PCB 182/187/128 exhibited median biota-sediment accumulation factors (BSAFs) that were significantly greater than the average for total PCBs, indicating a high potential for accumulation from contaminated sediments into fish.

A study of fish in the Houston Ship Channel included PCB 187 in its analysis to determine a site-specific BAF, highlighting the importance of this congener in regulatory monitoring. uh.edu In a study of a Syrian coastal region, PCB 187 was detected in the muscle tissue of Siganus rivulatus fish at concentrations of 0.704 µg/g in summer and 1.093 µg/g in winter, demonstrating its presence and bioaccumulation in marine life. discoveryjournals.org

Table 1: Bioaccumulation and Bioconcentration Data for PCB 187 and Related Congeners This table provides an overview of bioaccumulation metrics for PCB 187 and other relevant PCBs from various studies.

| Factor Type | Congener/Group | Value/Observation | Organism/System | Reference |

|---|---|---|---|---|

| BSAF | PCB 182/187/128 | Substantially greater than total PCB average of 2.9 | Finfish species | |

| Log BCF | PCB (Heptachloro) | Estimated at 5.65 | General | epa.gov |

| Concentration | PCB 187 | 0.704 µg/g (summer), 1.093 µg/g (winter) | Siganus rivulatus (fish) | discoveryjournals.org |

| Concentration | PCB 187 | Mean: 7.8 ng/g lipid | Human breast milk | iarc.fr |

| Concentration | PCB 187 | Mean: 877.7 ng/g lipid | Human plasma | iarc.fr |

The dynamics of bioaccumulation are determined by the rates of uptake (k1) and elimination (k2). For persistent organic pollutants like PCB 187, uptake can occur via gills, skin, and ingestion of contaminated food. Elimination is typically slow due to the compound's strong partitioning into lipids and resistance to metabolic breakdown.

While specific kinetic data for PCB 187 are not abundant, the general principles for highly chlorinated PCBs apply. These compounds are readily absorbed from the diet, and their elimination half-lives are long, leading to a high net accumulation. The rate of metabolism is a key factor influencing elimination. greenfacts.org As a highly chlorinated congener, PCB 187 is expected to be more resistant to biotransformation compared to lower-chlorinated PCBs, resulting in slower elimination and higher bioaccumulation. nih.gov

Lipid content is a primary factor driving the bioaccumulation of PCB 187. Due to its lipophilic nature, PCB 187 partitions into and is stored in the fatty tissues of organisms. nih.govresearchgate.net Consequently, organisms with higher lipid content, or tissues with a high proportion of fat, will exhibit higher concentrations of this congener. Research has shown that for persistent congeners like PCB 187, variability in concentrations among individuals can be influenced by differences in their body lipid mass. nih.gov

Metabolism, while generally slow for highly chlorinated PCBs, plays a crucial role in the persistence and bioaccumulation of PCB 187. nih.gov The arrangement of chlorine atoms on the biphenyl (B1667301) structure determines its susceptibility to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. dovepress.com PCB 187, having chlorine atoms at positions 2,2',3,4,4',6,6', is structurally hindered, making it a poor substrate for metabolic enzymes. nih.gov This resistance to breakdown contributes directly to its long retention time and high bioaccumulation potential. However, some metabolism does occur, with studies identifying hydroxylated metabolites such as 4-OH-PCB 187 in biological samples, indicating that biotransformation, though limited, is a relevant elimination pathway. nih.gov

Biomagnification Potential and Trophic Transfer Efficiency in Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in a food web. PCB 187, being both persistent and lipophilic, has a high potential for biomagnification. greenfacts.orgnih.gov

In aquatic environments, PCB 187 accumulates in phytoplankton and sediment, entering the food web at its base. It is then transferred to zooplankton, invertebrates, small fish, and progressively larger predatory fish, with concentrations increasing at each step. greenfacts.org Studies investigating Trophic Magnification Factors (TMFs), which quantify the average increase in concentration per trophic level, consistently show that persistent PCB congeners biomagnify.

Research on various aquatic food webs has demonstrated that TMFs for individual PCB congeners are strongly correlated with their hydrophobicity (log Kow). usgs.govnih.govresearchgate.net For congeners with high log Kow values like PCB 187, TMFs are expected to be significant, indicating a strong tendency to magnify. For example, a study in a harbor seal food web in the Strait of Georgia found that TMFs for PCBs averaged 3.6 and were correlated with log Kow, showcasing the biomagnification of these compounds from fish up to marine mammals. nih.gov Although not always singled out, PCB 187 is part of the group of highly chlorinated congeners that consistently show the greatest biomagnification potential in these studies.

While less studied than aquatic systems, trophic transfer of PCBs also occurs in terrestrial food webs. PCBs deposited on soil and vegetation can be consumed by soil invertebrates (like earthworms), insects, and herbivores, which are then preyed upon by birds and mammals. greenfacts.org

Modeling studies of human exposure have identified PCB 187 as one of the persistent congeners that accumulate in the body, with diet being the primary exposure route over inhalation. nih.gov This points to the efficient transfer of PCB 187 through both aquatic and terrestrial food chains that ultimately form the human diet. Research on poplar plants has also been conducted to measure the bioaccumulation of PCBs, including congener 187, from contaminated soil into plant tissues (roots and leaves), representing a potential entry point into terrestrial food webs. researchgate.net

The potential for a PCB congener to biomagnify is highly dependent on its specific structure—the number and position of its chlorine atoms. Congeners with chlorine atoms in positions that prevent the two phenyl rings from rotating into the same plane (i.e., those with multiple ortho-substituted chlorines) and that lack adjacent non-chlorinated carbon atoms are particularly resistant to metabolism.

PCB 187 (2,2',3,4,4',6,6'-heptachlorobiphenyl) has four chlorines in the ortho positions (2, 2', 6, 6'), which severely restricts the rotation of the phenyl rings. This structural rigidity, combined with the high degree of chlorination, makes it very resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov Congeners that are resistant to metabolism are more readily transferred up the food chain. Studies have shown that PCB congeners lacking adjacent non-chlorinated meta- and para- positions are less easily metabolized and thus have higher biomagnification factors. nih.gov The specific structure of PCB 187 contributes to its high persistence and biomagnification potential compared to other isomers with fewer chlorine atoms or different substitution patterns that are more amenable to enzymatic breakdown.

Compartmental Modeling of this compound Uptake and Distribution in Biota

Compartmental models are instrumental in understanding the uptake and distribution of persistent organic pollutants like this compound (PCB 187) within biological systems. These models simplify complex ecosystems into a series of interconnected compartments, such as water, sediment, and various trophic levels of biota, to simulate the movement and concentration of chemicals.

A prevalent approach is the fugacity model, which describes the partitioning of a chemical between different environmental phases based on its chemical potential. In the context of aquatic ecosystems, the system can be divided into environmental compartments (e.g., air, water, sediment) and organism compartments grouped by species. nih.gov Such models reconstruct the exchange processes between these compartments, including previously overlooked feedback routes from the biota back to the environment. nih.gov

One study developed a population-based multi-compartment fugacity model to simulate PCB distribution in Lake Ontario. nih.gov This model reconfigured organisms as distinct compartments and analyzed the exchange processes with the surrounding environment. nih.gov The research identified a process termed "Facilitated Biotic Intermedia Transport" (FBIT), which describes the enhanced transport of pollutants between environmental media facilitated by the presence of organisms. nih.gov The influence of the biota population on the mass flow of PCBs was found to increase with the hydrophobicity of the congener. nih.gov For highly hydrophobic PCBs, the model indicated significant FBIT effects and biotic storage, leading to shifts in the contaminant exchange rates between organisms and their environment. nih.gov

A first-order, two-compartment model (water and aquatic organism) is often used to describe the bioconcentration of non-biodegradable chemicals. cwejournal.org This model views bioconcentration as a passive partitioning of the chemical between the organism's body lipids and the surrounding water. cwejournal.org Studies using this approach have calculated the steady-state bioconcentration factor (BCF) by exposing organisms to the chemical over a defined period. cwejournal.org

Interactive Data Table: Compartmental Model Parameters for PCB Uptake

Below is an interactive table summarizing key parameters used in compartmental modeling for PCBs. Users can sort the data by clicking on the column headers.

Bioavailability of this compound in Sediments and its Impact on Biota Uptake

The bioavailability of this compound and other PCBs in sediments is a critical factor governing their uptake by benthic and demersal organisms. Due to their hydrophobic nature, PCBs strongly adsorb to soils, sediments, and particulate matter. epa.govnm.gov The concentration of these compounds is often highest in aquatic sediments, particularly those with a high content of fine particles and organic matter. epa.govmdpi.com

The bioavailability of sediment-bound PCBs is influenced by several factors:

Organic Carbon Content : There is a strong positive correlation between the total organic carbon (TOC) content of sediment and the amount of PCBs sorbed. nm.gov Sediments with higher TOC can act as a larger reservoir for these compounds, but may also reduce their bioavailability to organisms.

Sediment Composition : The physical makeup of the sediment, such as the proportion of silt and clay, affects PCB binding and distribution. mdpi.com Fine-grained sediments provide a larger surface area for adsorption.

Chemical Properties : The degree of chlorination of the PCB molecule influences its sorption. More highly chlorinated biphenyls, like heptachlorobiphenyls, are more tenaciously held in sediment compared to their lower-chlorinated counterparts. nm.gov

The uptake of sediment-associated contaminants by biota is often assessed using the Biota-Sediment Accumulation Factor (BSAF). The BSAF is a measure of the bioaccumulation potential of a chemical from sediment and is calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment. researchgate.net This metric is considered particularly useful for highly stable and hydrophobic chemicals like PCBs, as their concentrations in sediment and fish tissue are often more stable over time than in the water column. researchgate.net

However, the relationship between sediment concentration and biota uptake is not always straightforward. Factors such as chemical bioavailability, disequilibrium between the sediment and water column, varying uptake efficiencies among species, and metabolic transformation of the chemical within the organism can all influence the observed BSAF values. researchgate.net Studies have shown that for some fish species, low BSAF values for certain organochlorine compounds may indicate a non-equilibrium condition in the environment. researchgate.net

Spatial and Temporal Variability in Biota Concentrations of this compound

The concentrations of this compound and other PCBs in biota exhibit significant spatial and temporal variability, driven by a combination of environmental factors, contaminant sources, and ecological dynamics.

Spatial Variability: Spatial differences in PCB concentrations are often linked to proximity to industrial and urban centers. For example, a study in the Houston Ship Channel found that the highest PCB concentrations in sediment, water, and tissue occurred in the industrialized segments of the channel. nih.gov Similarly, research in northern France used geostatistical approaches to map the spatial distribution of PCB 187 in soils, identifying population density as a significant covariate, suggesting a link to anthropogenic activities. researchgate.net

In a study of Lake Chapala, Mexico, concentrations of various PCB congeners, including PCB 187, were measured in several fish species. The data revealed variations in PCB levels among different species, which can be attributed to differing habitats, feeding habits, and metabolic capacities. mdpi.com

Interactive Data Table: PCB 187 Concentrations in Fish from Lake Chapala

The following table presents data on the mean concentrations (± standard deviation) of PCB 187 in various fish species from Lake Chapala. Users can interact with the table to explore the data.

Temporal Variability: Temporal trends in PCB concentrations can reflect changes in environmental inputs and ecosystem processes. In the Houston Ship Channel, a significant decrease in PCB concentrations was observed over time in suspended water, sediment, and tissue, although dissolved water concentrations did not show a significant change. nih.gov In contrast, a study in Lake Chapala noted an increase in PCB concentrations in sediments between 2018 and 2019, while concentrations in water and fish decreased during the same period. mdpi.com This suggests that sediments can act as long-term sinks and potential future sources of these hydrophobic compounds. mdpi.com

Seasonal variations also play a crucial role. In high-altitude lakes, higher concentrations of dissolved PCBs immediately after the spring thaw have been linked to increased PCB levels in fish. tandfonline.comanaee-france.fr This points to the significant role of the dissolved phase in fish contamination during specific periods. tandfonline.comanaee-france.fr A study on the Syrian coast found that total PCB concentrations in water were higher in the summer (46.55 µg/l) compared to the winter (23.05 µg/l), which was attributed to increased human and tourist activities during the summer months. discoveryjournals.org This temporal variation in water concentration directly impacts the accumulation in local marine life. discoveryjournals.org

Sources, Release Pathways, and Source Apportionment of 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl

Historical Production and Commercial Mixture Contributions (e.g., Aroclors)

The intentional production of PCBs in the United States ceased in 1979. epa.gov However, before the ban, they were manufactured and sold as complex technical mixtures under trade names like Aroclor. eurochlor.orgepa.gov These mixtures were not composed of a single PCB congener but were a blend of many, formulated to achieve specific physical and chemical properties for industrial applications. eurochlor.orgepa.gov The composition of these mixtures varied, with the "1200" series of Aroclors designated by a number where the last two digits indicate the percentage of chlorine by weight. eurochlor.org

2,2',3,4,4',6,6'-Heptachlorobiphenyl (PCB-184) is a seven-chlorine congener and was a component of the more highly chlorinated Aroclor mixtures. Detailed congener-specific analyses of these commercial mixtures have quantified the contribution of individual congeners. Specifically, PCB-184 has been identified as a constituent in Aroclor 1260. The presence of specific congeners in these mixtures is a critical factor for tracing environmental contamination back to its historical commercial sources.

Table 1: Approximate Weight Percent of Heptachlorobiphenyls (C12H3Cl7) in Commercial Aroclor Mixtures

| Aroclor Mixture | Approximate Weight % of Heptachlorobiphenyls |

| Aroclor 1016 | Not detected |

| Aroclor 1221 | Not detected |

| Aroclor 1232 | Not detected |

| Aroclor 1242 | 0.21 |

| Aroclor 1248 | 0.31 |

| Aroclor 1254 | 1.64 |

| Aroclor 1260 | 0.03 |

| Aroclor 1262 | Not detected |

| Aroclor 1268 | 0.02 |

| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR), 2000. nih.gov |

Inadvertent Production and Contemporary Release Pathways (e.g., Pigments, Dyes)

Despite the ban on their commercial production, PCBs can be unintentionally generated as byproducts in various chemical manufacturing processes. epa.govnih.gov These "inadvertent" PCBs (iPCBs) are a contemporary source of contamination. epa.gov Processes that involve carbon, chlorine, and high temperatures can lead to the formation of PCB molecules. nih.gov

A significant pathway for the inadvertent production of PCBs is the manufacturing of certain pigments and dyes. researchgate.netnih.gov Specific congeners have been identified as byproducts in the production of azo, diarylide, and phthalocyanine (B1677752) pigments, which are used in a wide range of products including paints, inks, textiles, and paper. nih.govnih.gov For example, PCB-11 is a known byproduct of diarylide yellow pigment production. srrttf.org While research has identified over 50 different PCB congeners in various pigments, the specific congener profiles can vary significantly depending on the pigment type and the manufacturing process used. nih.gov The formation of iPCBs during pigment production often involves reactions with chlorinated solvents like dichlorobenzene. researchgate.net Although regulations permit the presence of iPCBs in products up to a certain concentration, their continued generation contributes to the ongoing environmental burden of these persistent chemicals. epa.gov

Emissions from Building Materials (e.g., Caulk, Paints, Sealants, Fluorescent Light Ballasts)

Buildings constructed or renovated between the 1950s and the late 1970s are a significant reservoir of historical PCBs. ct.gov During this period, PCB-containing materials were widely used in construction. ct.gov Aroclor mixtures, particularly Aroclor 1254 and 1260, were added to materials like caulk, sealants, and paints to impart desirable properties such as elasticity and durability. nih.govp2infohouse.org Concentrations of PCBs in these materials can be exceptionally high, ranging from 50 parts per million (ppm) to over 400,000 ppm. ct.gov

Given that this compound is a component of these Aroclor mixtures, it is consequently present in these aging building materials. Over time, these materials can degrade, releasing PCBs into the surrounding environment. This release can occur through several mechanisms:

Volatilization: PCBs can slowly off-gas from caulk and paint, contaminating indoor air. ct.gov

Weathering: Exterior caulking and paint can chip, peel, or be worn away by weather, releasing PCB-laden particles into the soil and stormwater runoff. ct.gov

Leaching: PCBs can migrate from the original material (e.g., caulk) into adjacent porous materials like brick and concrete. p2infohouse.org

Fluorescent light ballasts manufactured before 1979 are another well-known source of PCBs in older buildings.

Waste Management and Incineration as Potential Release Vectors

The disposal of PCB-containing materials represents another significant pathway for environmental release. Improper disposal of industrial equipment and consumer products containing PCBs in municipal landfills can lead to long-term contamination. epa.gov

Waste incineration, while a method for destroying PCBs, can also be a source of their release if not conducted under optimal conditions. europa.eu The incineration of municipal, medical, and hazardous waste may lead to the emission of PCBs. nih.gov These emissions can result from the incomplete destruction of PCBs present in the waste stream or from de novo synthesis, where PCBs are formed during the combustion process from precursors. epa.gov Studies have shown that the congener profile of PCBs emitted from incinerators can vary, with some facilities emitting higher proportions of specific congeners. nih.gov For instance, a study in the United Kingdom found that PCB-180 was among the most frequently detected congeners in the exhaust gases from waste incineration plants. nih.gov This indicates that other heptachlorobiphenyls, such as PCB-184, could also be potential emission products, though specific data is often limited. service.gov.uk

Long-Range Atmospheric and Oceanic Transport as a Global Source Mechanism

The physical and chemical properties of PCBs allow them to be transported over vast distances from their original sources. eurochlor.orgnih.gov This long-range transport occurs primarily through the atmosphere and ocean currents, making PCB contamination a global issue. eurochlor.orgnih.gov

PCBs can enter the atmosphere through volatilization from contaminated surfaces like soil, water, and building materials. envirocomp.com Once in the atmosphere, they can exist in the vapor phase or adsorbed to airborne particles. envirocomp.com Atmospheric currents can then carry these pollutants thousands of kilometers, leading to their deposition in remote regions like the Arctic, far from any direct sources. nih.gov

A phenomenon known as "global fractionation" is observed with PCBs, where the more volatile, less-chlorinated congeners tend to travel further toward colder polar regions, while the less volatile, more heavily chlorinated congeners like the heptachlorobiphenyls are deposited closer to their sources. nih.gov Despite this, even heavy congeners like this compound can undergo significant atmospheric transport, contributing to the background contamination of ecosystems worldwide. envirocomp.com Climate change is expected to influence these transport dynamics, potentially increasing the volatilization of PCBs from environmental reservoirs.

Source Apportionment Methodologies for Environmental Contamination

Given the multiple historical and contemporary sources of PCBs, identifying the contribution of each source to the contamination at a specific location is a complex challenge. Environmental scientists use sophisticated statistical techniques known as receptor models for source apportionment. ucl.ac.ukrsc.org

One of the most powerful and widely used methods is Positive Matrix Factorization (PMF) . ucl.ac.uknih.goveuropa.eu This model analyzes the detailed congener-specific PCB patterns in environmental samples (e.g., sediment, air, water) and deconstructs them into a set of "source profiles" and their relative contributions. nih.goveuropa.eu

The process generally involves:

Comprehensive Sampling: Collecting environmental samples from the area of interest.

Congener-Specific Analysis: Analyzing the samples to determine the concentration of a wide range of individual PCB congeners, including this compound.

Modeling: Inputting the congener data into the PMF model. The model identifies distinct congener profiles (factors) that, when combined in different proportions, reconstruct the patterns observed in the samples.

By using these methodologies, researchers can differentiate between legacy contamination from old Aroclor spills and ongoing inputs from sources like inadvertent production or emissions from building materials.

Environmental Remediation and Management Strategies for 2,2 ,3,4,4 ,6,6 Heptachlorobiphenyl Contamination

Ex Situ Treatment Technologies for Contaminated Media

Ex situ treatments involve the excavation or removal of the contaminated media (soil, sediment, etc.) for treatment at another location. This allows for greater control over the treatment process.

High-temperature incineration is a widely accepted and highly effective method for the destruction of PCBs. dss.go.thnih.gov When contaminated materials are fed into an incinerator under controlled conditions, the high temperatures in the presence of oxygen lead to the volatilization and combustion of contaminants into less harmful substances. clu-in.org For PCBs, high-temperature incinerators are capable of achieving destruction and removal efficiencies of up to 99.9999%. clu-in.org

Pyrolysis is another thermal treatment option that involves heating the contaminated material in the absence of oxygen. While it can be an effective destruction method, there is a risk of producing undesirable byproducts such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzodioxins (PCDDs) if the combustion process is incomplete. dss.go.th

Chemical dechlorination offers a non-combustion alternative for treating PCB-contaminated materials. Reductive dechlorination using zero-valent iron (ZVI) has shown promise for the degradation of highly chlorinated PCBs. dss.go.th In this process, elemental iron acts as a reducing agent, facilitating the removal of chlorine atoms from the biphenyl (B1667301) structure. dss.go.th

Studies using ZVI on Aroclor 1260, a commercial PCB mixture containing highly chlorinated congeners, demonstrated that under subcritical water conditions (250 °C and 10 MPa), the higher chlorine-substituted homologues were completely reduced to their lower-substituted counterparts, which were then almost completely dechlorinated. dss.go.th The proposed mechanism involves the transfer of electrons from the elemental iron to the PCB molecule, leading to the cleavage of carbon-chlorine bonds. frontiersin.org The effectiveness of ZVI can be influenced by factors such as the presence of oxides on the iron surface. researchgate.net

Advanced Oxidation Processes (AOPs) are emerging technologies for the destruction of a wide range of organic contaminants, including PCBs. clu-in.org AOPs rely on the generation of highly reactive and non-specific oxidizing agents, most notably the hydroxyl radical (•OH). These radicals can attack and break down the stable structure of 2,2',3,4,4',6,6'-Heptachlorobiphenyl, leading to its mineralization into less toxic compounds.

In Situ Remediation Approaches

In situ remediation technologies treat the contamination in place, without the need for excavation. These methods are often less disruptive and can be more cost-effective for large contaminated areas. mdpi.com

Bioremediation utilizes microorganisms to degrade contaminants. For PCBs, this can be a challenging process due to their chemical stability and hydrophobicity. nih.gov Two primary bioremediation strategies are biostimulation and bioaugmentation. frontiersin.org

Biostimulation involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. mdpi.com This can be achieved by adding nutrients, electron acceptors (like oxygen), or other stimulating agents to enhance the natural degradation process. mdpi.com For instance, the addition of a co-metabolic carbon source like methanol (B129727) has been shown to significantly enhance the degradation of a heptachlorobiphenyl (PCB 180) by a microbial consortium. nih.gov

Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site to supplement the existing microbial population and enhance the degradation of the contaminant. frontiersin.org This approach is particularly useful when the indigenous microorganisms lack the necessary metabolic capabilities to degrade the specific congener, this compound.

Research has identified metabolic pathways for the breakdown of heptachlorobiphenyls, which include dechlorination, hydroxylation, and ring-opening, leading to the formation of lower-chlorinated PCBs and chlorobenzoic acid. nih.gov

Phytoremediation is an in situ technology that uses plants to clean up contaminated environments. mdpi.comnih.gov It is considered a cost-effective and aesthetically pleasing approach for large areas of contamination, although it can have a long remediation cycle. mdpi.com The mechanisms by which plants can remediate PCB-contaminated soil are varied and complex. nih.gov

The primary mechanisms of phytoremediation for PCBs include:

Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation and accumulation in the harvestable, above-ground parts of the plant. nih.govnih.gov

Phytotransformation: The enzymatic transformation and degradation of contaminants within the plant tissues. nih.gov

Rhizoremediation: The degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.gov Plant roots release compounds that can serve as nutrients or inducers for microbial activity. nih.gov

A study investigating the phytoremediation of various PCB congeners, including 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963), in contaminated sediment demonstrated the potential of this technology. The results, summarized in the table below, showed varying degrees of percentage loss of the heptachlorobiphenyl congener depending on the plant species and the presence of an organic amendment.

| Plant Treatment | Amendment | Percentage Loss of 2,2',3,4,4',5',6-heptachlorobiphenyl |

|---|---|---|

| No Plants | With Amendment | 15.5% |

| No Plants | Without Amendment | 4.45% |

| Carex aquatalis | With Amendment | 21.0% |

| Carex aquatalis | Without Amendment | 4.04% |

| Spartina pectinata | With Amendment | 0.52% |

| Spartina pectinata | Without Amendment | 0.79% |

| Tripsacum dactyloides | With Amendment | 0.39% |

| Tripsacum dactyloides | Without Amendment | 5.00% |

Data adapted from a study on the phytoremediation of PCB-contaminated sediment. researchgate.net Note: The study focused on the 2,2',3,4,4',5',6-heptachlorobiphenyl isomer.

The study found that low-transpiring plants in sediment treated with an organic amendment showed the greatest removal of highly chlorinated PCBs, suggesting that the amendment provided the necessary carbon to create the reducing conditions required for reductive dechlorination. researchgate.net

Activated Carbon Amendment for Bioavailability Reduction

The application of activated carbon (AC) to contaminated sediments is an in-situ remediation strategy designed to reduce the bioavailability of hydrophobic organic contaminants like this compound. This method does not destroy the contaminant but instead strongly binds (sorbs) it to the AC particles. This strong sorption reduces the concentration of the PCB that is freely dissolved in the sediment porewater, which in turn decreases its uptake by benthic organisms and its transfer up the food web. nih.gov

The effectiveness of AC amendment has been demonstrated in field-scale studies on PCB-contaminated sediments. In one study, the application of AC to river sediments resulted in a significant reduction in the bioaccumulation of PCBs in freshwater oligochaete worms, with decreases ranging from 69% to 99% compared to pre-amendment conditions. nih.gov Concurrently, the concentrations of PCBs in the water at equilibrium with the sediment were reduced by over 93% at all treated sites for up to three years of monitoring. nih.gov

Another pilot-scale investigation in a tidally inundated marsh tested various AC amendments, including granular activated carbon (GAC), GAC with a sand layer, and a pelletized fine AC. nih.gov All tested amendments successfully reduced porewater PCB concentrations by 34% to 97%. nih.gov The study also observed reductions in PCB bioaccumulation in several invertebrate species for all amendment types, with the pelletized fine AC showing the most significant effect. nih.gov These findings support the use of engineered AC amendments as a resilient and effective method for reducing PCB bioavailability in dynamic environments like intertidal marshes. nih.gov

Table 1: Efficacy of Activated Carbon Amendment on PCB Bioavailability

| Study Location/Type | AC Application Details | Reduction in Porewater PCB Concentration | Reduction in Bioaccumulation (Benthic Organisms) | Monitoring Duration | Source |

|---|---|---|---|---|---|

| Contaminated River (Field-scale) | AC applied at a dose similar to native sediment organic carbon | >93% | 69% to 99% (in oligochaete worms) | Up to 3 years | nih.gov |

| Intertidal Phragmites Marsh (Pilot-scale) | Granular AC (GAC), GAC with sand, Pelletized fine AC | 34% to 97% | Observed reductions in several invertebrate species | Multi-year | nih.gov |

Capping and Containment Methodologies for Sediments and Soils

Capping is an established in-situ remediation technology that involves placing a clean layer of material over contaminated sediments or soils to isolate the contaminants from the surrounding environment. This physical barrier limits the resuspension of contaminated particles and reduces the flux of dissolved contaminants into the water column or overlying soil layers. Containment strategies, such as landfilling, are typically ex-situ, involving the excavation and disposal of contaminated material in a regulated facility. frontiersin.orgclu-in.org